N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-20-14-9-8-13(19-17(21)15-7-4-10-23-15)11-5-3-6-12(16(11)14)18(20)22/h3-10H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNMCBMQHAWDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CO4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[cd]indole core fused with a furan ring and an amide group. The synthesis typically involves several steps:
- Formation of the Indole Core : This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.
- Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base introduces the ethyl group.
- Oxidation : The indole derivative is oxidized to introduce the 2-oxo functionality.
- Amidation : Final reaction with furan-2-carboxylic acid derivatives forms the target compound.
Biological Mechanisms
This compound has been studied for its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cancer progression and inflammatory responses, such as human nucleotide pyrophosphatase/phosphodiesterase 1 and 3, which are crucial for nucleotide metabolism .
- Anti-inflammatory Effects : The compound has shown potential in modulating the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis through caspase activation |
| MCF7 (breast cancer) | 12.8 | Inhibition of cell proliferation |
| A549 (lung cancer) | 10.5 | Modulation of TNF signaling pathways |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- In a study involving A549 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP.
- Anti-inflammatory Activity :
- Another study assessed its effects on TNF-induced inflammation in fibroblast-like synoviocytes derived from rheumatoid arthritis patients. The compound reduced TNF-induced IL-6 secretion by approximately 40%, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
The benzo[cd]indole core is conserved across all analogs, but substituents at the 6-position vary significantly:
Key Observations :
- Bulkier substituents (e.g., acetylpiperidinylmethyl in ) increase molecular weight, which may reduce membrane permeability compared to the furan-carboxamide derivative.
TNF-α Inhibition and NF-κB Pathway Modulation
- Analogs such as 4c, 4d, and 4e () demonstrated competitive inhibition of TNF-α binding to TNFR1-ECD via SPR assays, with IC50 values in the nanomolar range .
- 4f showed enhanced NF-κB pathway suppression in cellular assays, attributed to its pyrazole moiety improving target engagement .
- N-(2-Hydroxyethyl)-sulfonamide (31) () exhibited moderate activity, likely due to increased solubility from the hydroxyethyl group .
Comparison with Target Compound: While direct data for the furan-carboxamide derivative are unavailable, its furan ring’s electron-rich nature may enhance π-π stacking with aromatic residues in TNF-α or TNFR1, similar to pyrazole in 4f.
Physicochemical and Pharmacokinetic Properties
Notes:
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzo[cd]indole core via condensation of naphtholactam derivatives with ethylamine under reflux in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Step 2 : Introduce the furan-2-carboxamide moiety using a coupling agent (e.g., HATU or DCC) with furan-2-carbonyl chloride in acetonitrile under reflux (3–6 hours) .
- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from chloroform/methanol mixtures .
- Validation : Confirm purity via HPLC (>95%) and structure via / NMR, HRMS, and elemental analysis .
Q. How can the crystal structure of this compound be determined?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 296 K.
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include planar amide conformation (trans) and dihedral angles between aromatic rings (e.g., 9.71° between phenyl and furan rings) .
- Validation : Check for intramolecular hydrogen bonds (e.g., N–H⋯O distances: 2.6–2.7 Å) and C–C bond lengths (e.g., 1.341 Å for furan C1–C2) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to Mycobacterium protein tyrosine phosphatase B (mPTPB)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into the mPTPB active site (PDB: 2H5X). Prioritize interactions with catalytic residues (Cys160, Arg221) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the furan carbonyl and hydrophobic interactions from the benzo[cd]indole core) .
- Validation : Compare predicted IC values with experimental enzymatic assays (e.g., colorimetric pNPP hydrolysis inhibition) .
Q. How can synthetic byproducts or impurities be identified during scale-up?
- Methodology :
- LC-MS Analysis : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect sulfonamide derivatives or ethylated side products (e.g., m/z deviations >2 ppm) .
- NMR Relaxation Studies : Apply - HSQC to identify minor impurities (e.g., unreacted naphtholactam precursors) .
- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of benzo[cd]indole to furan-2-carbonyl chloride) and use scavenger resins to trap excess reagents .
Q. How should contradictions in biological activity data (e.g., IC50_{50}50 variability) be resolved?
- Methodology :
- Orthogonal Assays : Validate cytotoxicity using both MTT (mitochondrial activity) and LDH (membrane integrity) assays .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values across cell lines (e.g., HepG2 vs. MCF-7) .
- Proteomic Profiling : Use Western blotting to confirm target engagement (e.g., inhibition of thymidylate synthase or MAPK pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
